5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one, is a compound that has garnered attention in medicinal chemistry due to its selective inhibition of monoamine oxidase B (MAO-B). This enzyme plays a crucial role in the metabolism of neurotransmitters in the brain, making this compound significant for research related to neurodegenerative diseases such as Parkinson's disease.
The compound is classified under the category of oxazolidinones and is primarily studied for its pharmacological properties. It has been investigated for use in positron emission tomography (PET) imaging to assess MAO-B activity in vivo. The compound's structure includes a methoxymethyl group and a trifluorobutoxy substituent, contributing to its biological activity and selectivity.
The synthesis of (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one involves several key steps:
The molecular formula of 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one is CHFNO. The compound features a complex structure characterized by:
The three-dimensional conformation can be analyzed using computational chemistry techniques to predict its binding interactions with target enzymes.
In vitro studies have demonstrated that (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one exhibits potent inhibition of MAO-B. The half-maximal inhibitory concentration (IC) value is reported at 11.8 nM, indicating strong selectivity over MAO-A with an 84-fold preference . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
The mechanism of action for (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one involves reversible binding to the active site of MAO-B. By inhibiting this enzyme:
Studies suggest that this selective inhibition could lead to improved therapeutic outcomes in conditions where MAO-B activity is dysregulated.
The physical properties of (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one include:
Chemical properties include:
This compound has significant potential applications in pharmacology and neuroscience:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8